
3-(Chlorodifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorodifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)benzoic acid typically involves the introduction of the chlorodifluoromethyl group into the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the meta position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorodifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorodifluoromethyl group to other functional groups, such as methyl or methylene groups.
Substitution: The chlorodifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted benzoic acids.
Scientific Research Applications
3-(Chlorodifluoromethyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving benzoic acid derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of chlorodifluoromethyl.
3-(Chloromethyl)benzoic acid: Contains a chloromethyl group instead of chlorodifluoromethyl.
3-(Fluoromethyl)benzoic acid: Features a fluoromethyl group in place of chlorodifluoromethyl.
Uniqueness: 3-(Chlorodifluoromethyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms in the substituent group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-(Chlorodifluoromethyl)benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, including its effects on enzymatic pathways, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorodifluoromethyl group attached to the benzene ring of benzoic acid. This modification can significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
- Enzymatic Activation : Research indicates that certain benzoic acid derivatives can enhance the activity of proteolytic enzymes, particularly cathepsins B and L. In cell-based assays, this compound exhibited notable activation of these enzymes, suggesting its potential role in modulating protein degradation pathways, which are crucial for maintaining cellular homeostasis and could have implications for anti-aging therapies .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. A study highlighted that related benzoic acid derivatives demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal effects against Candida species. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives show promise in this area .
- Inhibition of Dihydrofolate Reductase : Compounds structurally related to this compound have been investigated as inhibitors of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). These studies suggest that modifications to the benzoic acid structure could yield potent inhibitors with IC50 values indicating strong bioactivity against tuberculosis .
Enzymatic Studies
A study focusing on the biological evaluation of benzoic acid derivatives found that compounds similar to this compound significantly activated cathepsins B and L at concentrations as low as 5 μM. The activation was measured through specific enzymatic assays, showing a promising enhancement in proteasomal activity, which is critical for protein turnover in cells .
Antimicrobial Activity
While direct studies on this compound are sparse, related compounds have shown moderate effectiveness against various microbial strains. For example, derivatives were tested against Cladosporium cladosporioides and exhibited fungitoxic properties . This suggests a potential pathway for further exploration of this compound's antimicrobial capabilities.
Case Studies and Applications
Several case studies have highlighted the potential therapeutic applications of benzoic acid derivatives in treating infections and other diseases:
- Tuberculosis Treatment : The development of novel MtDHFR inhibitors has been a focal point for drug design against tuberculosis. Compounds derived from benzoic acids have shown significant promise, with some demonstrating up to 71-fold increased activity compared to traditional drug candidates .
- Anti-aging Research : The activation of autophagy-lysosome pathways by compounds similar to this compound presents an exciting avenue for developing anti-aging therapies. These findings suggest that such compounds could help mitigate age-related decline in cellular functions .
Properties
CAS No. |
2919947-02-5 |
---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
XZTJDKXKFGNLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.